N-[(4-methylphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide
Description
N-[(4-methylphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a benzamide derivative featuring a 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-ylmethyl substituent at the para-position of the benzamide core and a 4-methylbenzyl group on the amide nitrogen.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-16-6-8-17(9-7-16)14-24-22(28)19-12-10-18(11-13-19)15-27-23(29)20-4-2-3-5-21(20)25-26-27/h2-13H,14-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXSJQAJSQWIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-methylbenzylamine with benzoyl chloride under basic conditions.
Introduction of the Benzotriazinyl Group: The benzamide intermediate is then reacted with 4-oxo-1,2,3-benzotriazine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond in this compound undergoes hydrolysis under acidic or basic conditions, producing carboxylic acids and amines.
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack.
-
Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate.
-
Steric hindrance from the 4-methylbenzyl group slightly reduces reaction rates compared to simpler amides .
Nucleophilic Substitution at the Benzotriazinone Ring
The electron-deficient benzotriazinone ring undergoes nucleophilic substitution at the 3-position.
Key Findings :
-
Hydrazine replaces the methylene-linked benzamide group, forming a stable hydrazide derivative .
-
Thiophenol substitution proceeds via an SNAr mechanism, facilitated by the electron-withdrawing oxo group .
Reduction Reactions
Selective reduction of the amide or benzotriazinone moiety is achievable under controlled conditions.
| Reducing Agent | Conditions | Products | Yield | References |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2h | N-[(4-Methylphenyl)methyl]benzylamine derivative | 72% | |
| H₂, Pd/C | Ethanol, 50 psi, 12h | Partially reduced benzotriazinone ring | 41% |
Key Findings :
-
LiAlH₄ reduces the amide to a secondary amine while leaving the benzotriazinone intact.
-
Catalytic hydrogenation selectively saturates the triazine ring, forming a dihydro derivative.
Enzymatic Interactions
The compound exhibits inhibitory activity against histone deacetylases (HDACs) and G protein-coupled receptors (GPRs).
| Enzyme | IC₅₀ | Mechanism | References |
|---|---|---|---|
| HDAC1 | 0.12 μM | Chelation of zinc ions in the active site | , |
| GPR139 | 1.8 μM | Allosteric modulation via benzotriazinone |
Key Findings :
-
The benzotriazinone moiety coordinates with HDAC1's catalytic zinc, disrupting substrate binding .
-
GPR139 activation involves conformational changes induced by the methylbenzyl substituent.
Photochemical Degradation
Exposure to UV light induces decomposition via radical intermediates.
| Conditions | Products | Degradation Rate | References |
|---|---|---|---|
| UV-C (254 nm), 24h | Benzoic acid derivatives + NO release | 92% |
Key Findings :
-
Photolysis cleaves the benzotriazinone ring, releasing nitric oxide (NO) .
-
Degradation products include 4-methylbenzaldehyde and fragmented amides.
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the aromatic rings.
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Biaryl-modified derivative | 63% |
Key Findings :
-
Requires bromination of the benzamide ring prior to coupling .
-
Electron-withdrawing groups on the benzotriazinone enhance reaction efficiency.
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition patterns.
| Temperature | Observation | Mass Loss | References |
|---|---|---|---|
| 220°C | Amide bond cleavage | 28% | |
| 320°C | Benzotriazinone ring decomposition | 54% |
Key Findings :
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that compounds similar to N-[(4-methylphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide exhibit significant antitumor properties. The benzotriazine derivative is believed to interfere with DNA synthesis in cancer cells, leading to apoptosis. Research has shown that modifications in the benzotriazine structure can enhance cytotoxicity against various cancer cell lines.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.
Neuroprotective Effects
Emerging evidence points towards the neuroprotective potential of this compound. It may modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.
Targeting Protein Kinases
This compound has been investigated for its ability to act as an inhibitor of specific protein kinases involved in cancer progression. By inhibiting these kinases, the compound could potentially halt tumor growth and metastasis.
Modulation of Receptor Activity
The compound's interactions with G-protein coupled receptors (GPCRs) have been studied extensively. It shows promise as a modulator of receptor activity, which could lead to new therapeutic strategies for conditions such as depression and anxiety disorders.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antitumor Activity Study | Evaluate cytotoxic effects on cancer cell lines | Significant reduction in cell viability observed; potential mechanism involves DNA synthesis inhibition |
| Antimicrobial Evaluation | Assess efficacy against bacterial strains | Effective against multiple strains; mechanism likely involves cell wall disruption |
| Neuroprotection Research | Investigate protective effects on neuronal cells | Compound reduced oxidative stress markers; potential application in neurodegenerative disease therapy |
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzotriazinyl group is known to interact with nucleic acids and proteins, potentially disrupting their normal function. This interaction can lead to various biological effects, including antimicrobial and antiviral activities.
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide Substituents
Several benzamide derivatives with structural similarities were synthesized in , such as N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide and its variants. Key differences include:
Table 1: Comparison of Benzamide Derivatives
Triazine-Containing Analogues
Triazine-based compounds in and , such as Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l), share a triazine core but differ in substitution patterns:
- Heterocyclic Core: The target’s 1,2,3-benzotriazinone is distinct from 1,3,5-triazine derivatives (–4), which lack the fused benzene ring. This difference may influence binding to aromatic-rich enzyme pockets.
- Functional Groups : Bromo and methoxy groups in triazine derivatives () could enhance electrophilic reactivity compared to the target’s methylphenyl group.
4-Oxo-Dihydroheterocyclic Analogues
Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () and N-(4-acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide () feature 4-oxo-dihydro motifs but differ in core heterocycles:
- Chromenone vs. Benzotriazinone: Chromenone () and quinazolinone () cores offer distinct electronic profiles. Benzotriazinone’s triazine ring may confer stronger hydrogen-bonding capacity.
- Biological Implications: Quinazolinones are established kinase inhibitors (e.g., EGFR), suggesting the target compound could share similar targets but with altered selectivity due to the benzotriazinone scaffold .
Benzotriazinone Derivatives
lists compounds with the 4-oxo-1,2,3-benzotriazin-3-yl group, such as 958946-26-4/(2S)-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]-3-phenylpropanoic acid. Key comparisons include:
- Side Chain Diversity: The target’s 4-methylbenzyl group contrasts with the propanoyl-phenylalanine chain in 958946-26-4, which may improve metabolic stability or reduce peptidase susceptibility.
- Acid/Base Properties : Carboxylic acid derivatives (e.g., 956044-69-2) in are more polar, suggesting the target compound’s neutral benzamide could exhibit better cell permeability.
Table 2: Benzotriazinone Derivatives Comparison
Biological Activity
N-[(4-methylphenyl)methyl]-4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzamide is a compound of interest due to its potential therapeutic applications. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 372.46 g/mol. The compound features a benzamide structure with a 4-methylphenyl group and a benzotriazine moiety.
Research indicates that compounds similar to this compound exhibit modulatory effects on GPR139 receptors. GPR139 is a G protein-coupled receptor implicated in various physiological processes, including appetite regulation and mood disorders .
Antitumor Activity
Studies have shown that derivatives of benzotriazine exhibit significant antitumor activity. For instance, similar compounds have been tested against various cancer cell lines, demonstrating cytotoxic effects through the induction of apoptosis and inhibition of cell proliferation. The specific mechanisms include interference with DNA synthesis and disruption of mitotic processes .
Antimicrobial Properties
N-benzoyl derivatives have also been noted for their antimicrobial activity. In vitro assays revealed that related compounds effectively inhibited the growth of several bacterial strains, suggesting potential as antimicrobial agents .
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria |
Case Studies
- Anticancer Studies : In a study published in Journal of Medicinal Chemistry, derivatives similar to this compound were evaluated for their anticancer properties against A549 lung cancer cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM .
- GPR139 Modulation : A patent filed by Takeda Pharmaceuticals outlined the use of benzotriazine derivatives as GPR139 modulators for treating metabolic disorders. The study provided evidence supporting the role of these compounds in modulating receptor activity and influencing metabolic pathways .
Q & A
Basic: What are the critical steps for synthesizing this compound with high yield and purity?
Methodological Answer:
- Key Reaction Steps :
- Coupling Reactions : Use amide bond formation between the benzotriazinone core and substituted benzamide derivatives, employing reagents like HBTU or DCC for activation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) are preferred to enhance reaction kinetics. Elevated temperatures (60–80°C) may improve coupling efficiency .
- Purification : Column chromatography (silica gel, hexane/EtOH gradients) or recrystallization from ethanol/water mixtures to isolate the product .
- Purity Assessment : Monitor via TLC (Rf ~0.5–0.6 in hexane/EtOH) and confirm with HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can structural modifications to the benzotriazinone moiety alter biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Strategies :
- Substituent Variation : Replace the 4-oxo group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
- Ring Functionalization : Introduce methyl or methoxy groups at the benzotriazine C-7 position to modulate steric hindrance and solubility .
- Experimental Validation :
- Synthesize analogs via reductive amination or nucleophilic substitution.
- Test in bioassays (e.g., enzyme inhibition assays) with IC50 comparisons to establish SAR trends .
Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Identify characteristic peaks:
- Benzotriazinone protons: δ 8.2–8.5 ppm (aromatic) and δ 4.3–4.6 ppm (CH2 bridge) .
- Methylphenyl group: δ 2.3 ppm (singlet, CH3) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ matching theoretical mass (±0.5 Da) .
- IR Spectroscopy : Detect carbonyl stretches (1680–1720 cm⁻¹) for amide and benzotriazinone groups .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking :
- Target Selection : Use PDB structures (e.g., kinase domains or GPCRs) relevant to the compound’s hypothesized activity.
- Software Tools : AutoDock Vina or Schrödinger Suite for binding pose prediction .
- Molecular Dynamics (MD) Simulations :
- Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen-bond occupancy .
- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC50 values .
Basic: What strategies mitigate solubility challenges in biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to maintain solubility in aqueous buffers .
- pH Adjustment : Prepare stock solutions at pH 6.5–7.4 to minimize precipitation .
- Derivatization : Introduce hydrophilic groups (e.g., morpholine or PEG chains) to the benzamide moiety .
Advanced: How do reaction conditions influence regioselectivity during benzotriazinone functionalization?
Methodological Answer:
- Temperature Control : Lower temperatures (0–10°C) favor mono-substitution, while higher temperatures (50°C) may lead to di-substitution byproducts .
- Catalytic Systems : Use Pd/C or CuI for cross-coupling reactions to direct substitution to the C-3 position .
- Monitoring : Employ in situ FTIR or LC-MS to detect intermediates and adjust conditions dynamically .
Basic: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies :
- Thermal Stress : Store at 40°C/75% RH for 4 weeks; analyze via HPLC for decomposition products .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor for benzotriazinone ring opening .
- Stabilizers : Add antioxidants (e.g., BHT) for long-term storage in amber vials .
Advanced: What mechanistic insights explain contradictory bioactivity data across cell lines?
Methodological Answer:
- Transcriptomic Profiling : Use RNA-seq to identify differential expression of target proteins (e.g., kinases) in responsive vs. resistant cell lines .
- Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation rates .
- Membrane Permeability : Measure P-gp efflux ratios (Caco-2 assays) to evaluate transport limitations .
Basic: What safety protocols are essential during large-scale synthesis?
Methodological Answer:
- Hazard Analysis : Conduct DSC/TGA to identify exothermic decomposition risks (>200°C) .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., benzyl chloride derivatives) .
- Waste Management : Neutralize acidic/byproduct streams with NaHCO3 before disposal .
Advanced: How can isotopic labeling (e.g., ¹³C) aid in metabolic pathway tracing?
Methodological Answer:
- Synthesis of Labeled Analog : Incorporate ¹³C at the benzamide carbonyl via labeled benzoyl chloride precursors .
- Mass Spectrometry Imaging (MSI) : Track metabolite distribution in tissues using MALDI-TOF .
- Data Interpretation : Compare isotopic patterns in urine/plasma to map Phase I/II metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
